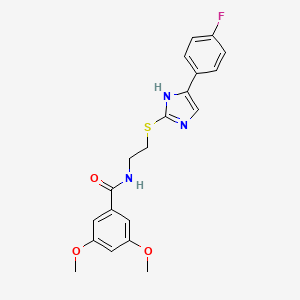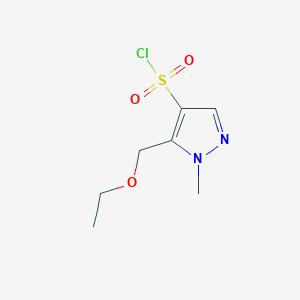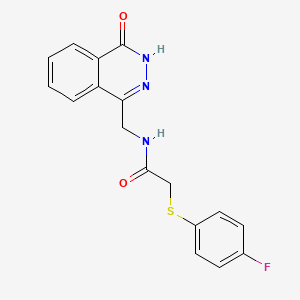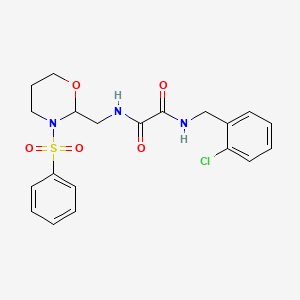
2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into fluorine-substituted triazines, which are structurally related to 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide, has shown promise in the development of novel antibacterial agents. These compounds have been evaluated for their in vitro activity against a range of bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. The presence of the fluorine atom and the specific structural moiety has been linked to interesting antibacterial properties, suggesting a potential pathway for the development of new antibiotics (Alharbi & Alshammari, 2019).
Metabolic Stability Improvement
Another research focus has been on improving the metabolic stability of pharmaceutical compounds. A specific study investigated various 6,5-heterocycles as alternatives to enhance stability and reduce deacetylation in vivo. This approach has been crucial in the development of more stable and efficacious inhibitors for targets like PI3Kα and mTOR, showcasing the importance of structural modification in the enhancement of drug properties (Stec et al., 2011).
Anticancer Drug Development
The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been studied for their potential as anticancer drugs. The compound's interaction with the VEGFr receptor, confirmed through in silico modeling, highlights its potential application in cancer therapy. The detailed molecular docking analysis supports its use in targeted cancer treatment strategies, indicating the compound's relevance in designing new anticancer drugs (Sharma et al., 2018).
Antiallergic Compounds
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has demonstrated their potential as novel antiallergic agents. These compounds have shown significant potency in inhibiting histamine release and IL-4 production, surpassing traditional antihistamines like astemizole in efficacy. This indicates a promising avenue for developing new treatments for allergic reactions, leveraging the structural benefits offered by the compound's design (Menciu et al., 1999).
Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been explored using immobilized lipase. This method emphasizes the role of specific acetamide derivatives in facilitating selective reactions, crucial for developing pharmaceutical compounds with desired properties and enhanced efficacy (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-2-7-14(20-19-11)17-8-9-18-15(21)10-12-3-5-13(16)6-4-12/h2-7H,8-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLQJBHXJXTLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)


![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)

![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2871380.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate](/img/structure/B2871381.png)


![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid](/img/structure/B2871387.png)
